molecular formula C10H9BrOS B076886 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one CAS No. 15084-55-6

7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one

Cat. No.: B076886
CAS No.: 15084-55-6
M. Wt: 257.15 g/mol
InChI Key: RTRHFNSMIKVOHZ-UHFFFAOYSA-N
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Description

Scientific Research Applications

7-Bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new therapeutic agents. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery.

    Material Science: The compound’s heterocyclic structure and functional groups make it useful in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Preparation Methods

The synthesis of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one can be achieved through several synthetic routes. One common method involves the bromination of 3,4-dihydrobenzo[b]thiepin-5(2H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is typically carried out under controlled conditions to ensure selective bromination at the 7th position .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

7-Bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones. Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for these transformations.

    Reduction Reactions: The ketone group at the 5th position can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

7-Bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one can be compared with other similar compounds such as:

    3,4-Dihydrobenzo[b]thiepin-5(2H)-one: Lacks the bromine atom at the 7th position, which can affect its reactivity and applications.

    7-Chloro-3,4-dihydrobenzo[b]thiepin-5(2H)-one: Similar structure but with a chlorine atom instead of bromine, which can lead to different chemical properties and reactivity.

    7-Nitro-3,4-dihydrobenzo[b]thiepin-5(2H)-one:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and suitability for various applications .

Properties

IUPAC Name

7-bromo-3,4-dihydro-2H-1-benzothiepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrOS/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRHFNSMIKVOHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C2)Br)SC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590192
Record name 7-Bromo-3,4-dihydro-1-benzothiepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15084-55-6
Record name 7-Bromo-3,4-dihydro-1-benzothiepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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